
5'-Thiopyridoxal hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thiopyridoxal hydrochloride is a derivative of pyridoxal, which is a form of vitamin B6. This compound is characterized by the presence of a thiol group (-SH) attached to the pyridoxal molecule. Pyridoxal and its derivatives play crucial roles in various biochemical processes, including amino acid metabolism and neurotransmitter synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thiopyridoxal hydrochloride typically involves the modification of pyridoxal. One common method is the introduction of a thiol group to the pyridoxal molecule. This can be achieved through a series of chemical reactions, including nucleophilic substitution and reduction reactions. The reaction conditions often involve the use of solvents like ethanol or water and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of 5’-Thiopyridoxal hydrochloride may involve large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Thiopyridoxal hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
5’-Thiopyridoxal hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in studies related to enzyme function and protein interactions.
Medicine: It has potential therapeutic applications due to its role in neurotransmitter synthesis and amino acid metabolism.
Industry: The compound is used in the production of pharmaceuticals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 5’-Thiopyridoxal hydrochloride involves its interaction with various molecular targets in the body. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, including those involved in neurotransmitter synthesis and amino acid metabolism.
Vergleich Mit ähnlichen Verbindungen
5’-Thiopyridoxal hydrochloride can be compared with other pyridoxal derivatives, such as pyridoxal 5’-phosphate and pyridoxine hydrochloride. While all these compounds share a common pyridoxal backbone, the presence of different functional groups imparts unique properties and applications to each compound. For example, pyridoxal 5’-phosphate is the active coenzyme form of vitamin B6, while pyridoxine hydrochloride is commonly used in dietary supplements.
List of Similar Compounds
- Pyridoxal 5’-phosphate
- Pyridoxine hydrochloride
- Pyridoxamine
- Pyridoxamine 5’-phosphate
These compounds, while similar in structure, have distinct roles and applications in biological systems and industrial processes.
Eigenschaften
CAS-Nummer |
876-85-7 |
|---|---|
Molekularformel |
C8H12ClNO2S |
Molekulargewicht |
221.71 g/mol |
IUPAC-Name |
4-(hydroxymethyl)-2-methyl-5-(sulfanylmethyl)pyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-5-8(11)7(3-10)6(4-12)2-9-5;/h2,10-12H,3-4H2,1H3;1H |
InChI-Schlüssel |
YPRMPUCBNRXSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-(3-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401656.png)
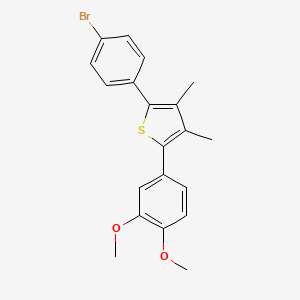
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)

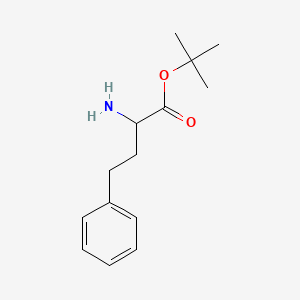
![7-[2-(2-methoxy-5-oxo-2H-furan-4-yl)ethyl]-7,8-dimethyl-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-3-one](/img/structure/B13401706.png)
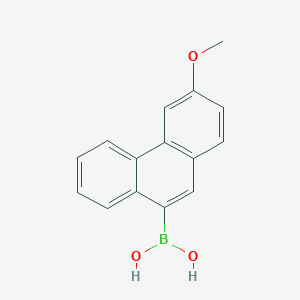
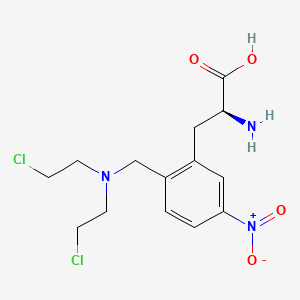
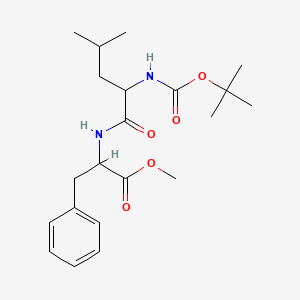

![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one](/img/structure/B13401733.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
